molecular formula C15H14N2O4 B6612936 4-Nitrophenyl 4-(dimethylamino)benzoate CAS No. 15023-66-2

4-Nitrophenyl 4-(dimethylamino)benzoate

Cat. No.: B6612936
CAS No.: 15023-66-2
M. Wt: 286.28 g/mol
InChI Key: CBXQLZJPJUGTSC-UHFFFAOYSA-N
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Description

4-Nitrophenyl 4-(dimethylamino)benzoate is an organic compound with the chemical formula C₁₅H₁₄N₂O₄ It is a type of ester that features both a nitrophenyl group and a dimethylaminobenzoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Nitrophenyl 4-(dimethylamino)benzoate can be synthesized through the esterification reaction between 4-nitrophenol and 4-(dimethylamino)benzoic acid. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Nitrophenyl 4-(dimethylamino)benzoate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of acidic or basic conditions, resulting in the formation of 4-nitrophenol and 4-(dimethylamino)benzoic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The nitro group can undergo nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under specific conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic aqueous solutions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Hydrolysis: 4-nitrophenol and 4-(dimethylamino)benzoic acid.

    Reduction: 4-aminophenyl 4-(dimethylamino)benzoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Nitrophenyl 4-(dimethylamino)benzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and hydrolysis reactions.

    Biology: Employed in enzyme assays to study esterases and other hydrolytic enzymes.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-Nitrophenyl 4-(dimethylamino)benzoate involves its interaction with specific molecular targets, such as enzymes. For example, in enzyme assays, the compound is hydrolyzed by esterases, resulting in the release of 4-nitrophenol, which can be quantitatively measured. The nitrophenyl group acts as a chromophore, allowing for easy detection and analysis of the reaction.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrophenyl acetate: Another ester with a nitrophenyl group, commonly used in enzyme assays.

    4-Nitrophenyl benzoate: Similar structure but lacks the dimethylamino group, used in organic synthesis.

    4-Dimethylaminobenzoic acid: The parent acid of the ester, used in various chemical reactions.

Uniqueness

4-Nitrophenyl 4-(dimethylamino)benzoate is unique due to the presence of both the nitrophenyl and dimethylamino groups, which confer distinct chemical properties and reactivity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

(4-nitrophenyl) 4-(dimethylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4/c1-16(2)12-5-3-11(4-6-12)15(18)21-14-9-7-13(8-10-14)17(19)20/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBXQLZJPJUGTSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20297697
Record name 4-nitrophenyl 4-(dimethylamino)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20297697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15023-66-2
Record name NSC117367
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117367
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-nitrophenyl 4-(dimethylamino)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20297697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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